1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
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Overview
Description
1-(2,3-Dihydro-1H-inden-4-yl)ethanamine is an organic compound that belongs to the class of amines It features an indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 1-(2,3-Dihydro-1H-inden-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used to facilitate the hydrogenation process. The reaction conditions typically include elevated pressures and temperatures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or carbamates.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of amides or carbamates.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The indane structure may also contribute to the compound’s binding affinity and specificity for certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
- 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
- (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone
Uniqueness: 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine is unique due to its specific indane structure and the presence of an ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and form derivatives further enhances its versatility compared to similar compounds.
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3 |
InChI Key |
NTFRABUEOUYTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC2)N |
Origin of Product |
United States |
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